molecular formula C31H64N2O14 B6299480 BocNH-PEG12-CH2CH2NH2 CAS No. 1642551-09-4

BocNH-PEG12-CH2CH2NH2

Cat. No. B6299480
CAS RN: 1642551-09-4
M. Wt: 688.8 g/mol
InChI Key: USZAQHILQQTIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

BocNH-PEG12-CH2CH2NH2 is a PEG linker containing an amine group and a benzyl (Cbz) protecting group. The hydrophilic PEG spacer increases the water solubility of a compound in aqueous media. The benzyl protecting group can be removed via hydrogenolysis to form a free amine .


Molecular Structure Analysis

The molecular formula of this compound is C31H64N2O14 . The exact mass is 688.44 and the molecular weight is 688.850 .


Chemical Reactions Analysis

The amine group in this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 688.84 g/mol . The compound should be stored at -18℃ for long term storage, avoid light .

Scientific Research Applications

Polyethylene Glycol-Polystyrene Graft Resin Supports for Peptide Synthesis

BocNH-PEG12-CH2CH2NH2 is used in preparing polyethylene glycol-polystyrene (PEG-PS) graft resin supports for solid-phase peptide synthesis (SPPS). This method utilizes heterobifunctional PEG derivatives, like this compound, for attaching onto aminomethyl copoly(styrene-1% divinylbenzene) resins. The PEG-PS supports, with their good swelling properties and compatibility with various Nα-amino protections, offer advantages in SPPS, especially when acetonitrile is used as the solvent for coupling steps and washes (Zalipsky et al., 1994).

Hydrazination of Polyethylene Glycol

This compound facilitates the hydrazination of polyethylene glycol (PEG) backbones. In this process, boric acid is used as a catalyst to cleave C-H bonds in PEG, allowing for the formation of C-N grafts. The resulting hydrazino functionalized PEG can enhance the compatibility and toughness of epoxy resin, indicating its potential in material science applications (Chen et al., 2020).

Tailored PEG for Protein Conjugation

In protein conjugation, this compound plays a role in synthesizing tailored PEG for site-specific attachment to proteins. The tailored PEG, when conjugated to proteins, does not significantly alter their secondary structure and provides stability. This application is significant in the field of bioconjugate chemistry, particularly for enhancing the efficacy and stability of therapeutic proteins (Salmaso et al., 2009).

DNA Binding and Gene Delivery

This compound is instrumental in the synthesis of linear polyamine poly(ethylene glycol) constructs, which are used for efficient DNA binding and gene delivery. These constructs have shown potential in non-viral vector systems, which are crucial for gene therapy, indicating a significant application in biomedical research (Garrett et al., 2000).

PEG-Silk Fibroin Conjugates in Biomaterials

The conjugation of PEG, like this compound, with silk fibroin results in PEG-silk fibroin conjugates that have enhanced hydrophilicity and reduced cell attachment and growth. This property is advantageous in designing biomaterials, particularly for medical applications where low cell attachment is desired (Gotoh et al., 1997).

Polymer-Grafted Liposomes

This compound aids in the synthesis of functionalized lipid-PEG conjugates for the preparation of polymer-grafted liposomes. These liposomes can be used for targeted drug delivery, encapsulating and releasing drugs in a controlled manner (Zalipsky, 1993).

Future Directions

BocNH-PEG12-CH2CH2NH2 has potential applications in the field of biotechnology and molecular biology . It can be used as a linker or cross-linker, allowing to attach specific compounds to proteins or antibodies . This opens up possibilities for its use in various research and development projects.

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64N2O14/c1-31(2,3)47-30(34)33-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-46-29-28-45-26-24-43-22-20-41-18-16-39-14-12-37-10-8-35-6-4-32/h4-29,32H2,1-3H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZAQHILQQTIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64N2O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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